![molecular formula C12H10O3 B088920 2-(2-Hydroxy-1-naphthyl)acetic acid CAS No. 10441-45-9](/img/structure/B88920.png)
2-(2-Hydroxy-1-naphthyl)acetic acid
Overview
Description
“2-(2-Hydroxy-1-naphthyl)acetic acid” is a chemical compound with the linear formula C12H10O3 . It is also known by its CAS Number: 10441-45-9 .
Molecular Structure Analysis
The molecular formula of “2-(2-Hydroxy-1-naphthyl)acetic acid” is C12H10O3 . The InChI string is 1S/C12H10O3/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6,13H,7H2,(H,14,15) . The Canonical SMILES string is C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)O .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Hydroxy-1-naphthyl)acetic acid” is 202.21 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass is 202.062994177 g/mol .Scientific Research Applications
Chemical Research
The compound can be used in chemical research, particularly in the synthesis of other complex molecules. Its aromatic ring and carboxylic acid group make it a versatile building block in organic synthesis .
Material Science
In material science, the compound could potentially be used in the development of new materials. The presence of the aromatic ring could contribute to the thermal stability of the material, while the carboxylic acid group could provide functional sites for further modification .
Biological Research
The compound could be used in biological research. For example, it could be used to study the interaction between small organic molecules and biological macromolecules .
Pharmaceutical Research
In pharmaceutical research, the compound could be used as a starting material for the synthesis of drug molecules. The aromatic ring and carboxylic acid group are common structural motifs in many pharmaceutical compounds .
Environmental Science
In environmental science, the compound could be used in studies related to the fate and transport of aromatic compounds in the environment .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard for the calibration of analytical instruments .
properties
IUPAC Name |
2-(2-hydroxynaphthalen-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6,13H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXDZUOPZXGIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303896 | |
Record name | (2-Hydroxynaphthalen-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-1-naphthyl)acetic acid | |
CAS RN |
10441-45-9 | |
Record name | 10441-45-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Hydroxynaphthalen-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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